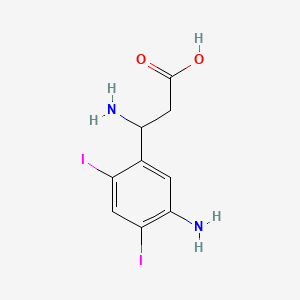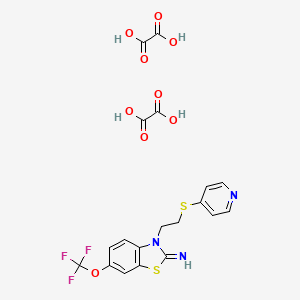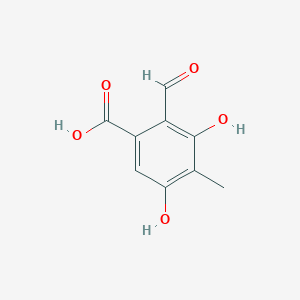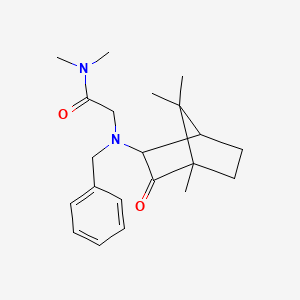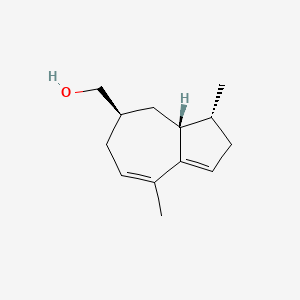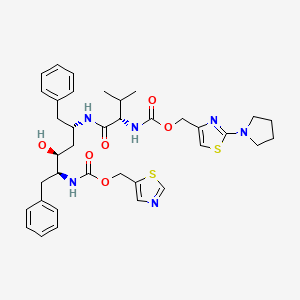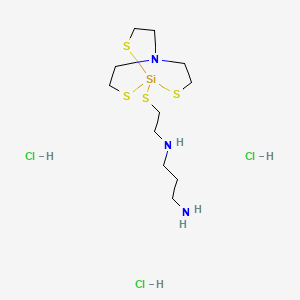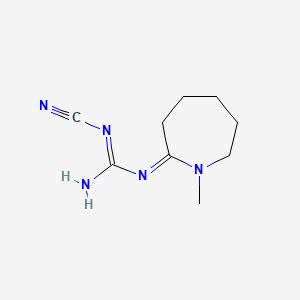
alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with a cyano group and a cyclopropylmethyl substituent, which may contribute to its distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the cyano group and the cyclopropylmethyl substituent. Common synthetic routes may involve:
Formation of the Ergoline Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or trimethylsilyl cyanide under controlled conditions.
Addition of the Cyclopropylmethyl Group: This can be accomplished through alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the cyclopropylmethyl substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyano group and the cyclopropylmethyl substituent may play crucial roles in modulating these interactions. The compound may influence various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide can be compared with other ergoline derivatives, such as:
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
The unique structural features of this compound, such as the cyano group and the cyclopropylmethyl substituent, distinguish it from these compounds and may contribute to its unique chemical and biological properties.
Propiedades
Número CAS |
82842-21-5 |
|---|---|
Fórmula molecular |
C22H26N4O |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
3-[(6aR,9S)-7-(cyclopropylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C22H26N4O/c23-9-15(22(24)27)6-14-7-18-17-2-1-3-19-21(17)16(10-25-19)8-20(18)26(12-14)11-13-4-5-13/h1-3,10,13-15,18,20,25H,4-8,11-12H2,(H2,24,27)/t14-,15?,18?,20-/m1/s1 |
Clave InChI |
OZDFQZGEYXWSRX-LDTOYTENSA-N |
SMILES isomérico |
C1CC1CN2C[C@@H](CC3[C@H]2CC4=CNC5=CC=CC3=C45)CC(C#N)C(=O)N |
SMILES canónico |
C1CC1CN2CC(CC3C2CC4=CNC5=CC=CC3=C45)CC(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)

